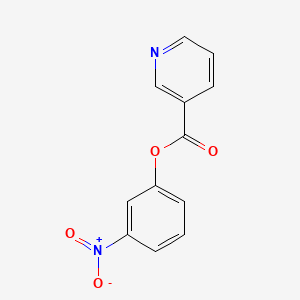
3-Nitrophenyl pyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitrophenyl pyridine-3-carboxylate is an organic compound that belongs to the class of nitroaromatic esters It is characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, which is further connected to a pyridine ring through a carboxylate ester linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitrophenyl pyridine-3-carboxylate typically involves the esterification of 3-nitrophenol with pyridine-3-carboxylic acid. One common method is the use of pyridine-3-carboxylic anhydride as a condensing reagent in the presence of 4-(dimethylamino)pyridine as an activator . This reaction proceeds under mild conditions and yields the desired ester in good to high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-Nitrophenyl pyridine-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as fluoride anion via nucleophilic aromatic substitution.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium fluoride or potassium fluoride in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Formation of 3-fluoropyridine-4-carboxylate derivatives.
Reduction: Formation of 3-aminophenyl pyridine-3-carboxylate.
Oxidation: Formation of quinone derivatives or other oxidized products.
Wissenschaftliche Forschungsanwendungen
3-Nitrophenyl pyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Nitrophenyl pyridine-3-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify proteins or DNA, leading to biological effects. Additionally, the pyridine ring can participate in hydrogen bonding and π-π interactions with molecular targets, influencing the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Nitrophenyl pyridine-4-carboxylate: Similar structure but with the carboxylate group at the 4-position of the pyridine ring.
3-Nitrophenyl benzoate: Similar structure but with a benzoate ester instead of a pyridine carboxylate ester.
3-Nitrophenyl acetate: Similar structure but with an acetate ester instead of a pyridine carboxylate ester.
Uniqueness
3-Nitrophenyl pyridine-3-carboxylate is unique due to the presence of both a nitro group and a pyridine ring, which can impart distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
92414-00-1 |
|---|---|
Molekularformel |
C12H8N2O4 |
Molekulargewicht |
244.20 g/mol |
IUPAC-Name |
(3-nitrophenyl) pyridine-3-carboxylate |
InChI |
InChI=1S/C12H8N2O4/c15-12(9-3-2-6-13-8-9)18-11-5-1-4-10(7-11)14(16)17/h1-8H |
InChI-Schlüssel |
QAGODYZWUHCJQA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CN=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


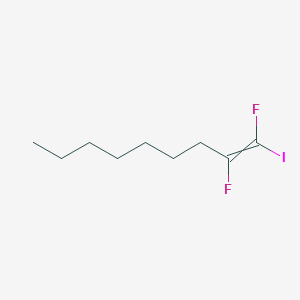

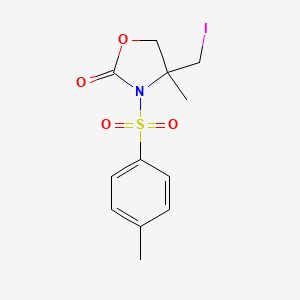
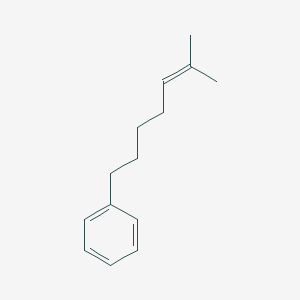


![2-[(2-Methyloxiran-2-yl)methyl]oxolane](/img/structure/B14344909.png)
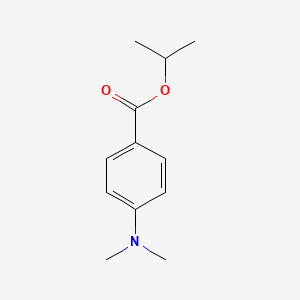


![2',4,4',6-Tetramethyl-6'-nitro[1,1'-biphenyl]-2-amine](/img/structure/B14344925.png)
![2-Propenamide, 2-[(diethylamino)methyl]-N,N-diethyl-](/img/structure/B14344933.png)
![Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 5-hydroxy-](/img/structure/B14344938.png)

